Phenol, 2-isononyl-4-methyl-
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Overview
Description
2-Isononyl-p-cresol is an organic compound with the molecular formula C16H26O. It is a derivative of p-cresol, which is a type of phenol. This compound is characterized by the presence of an isononyl group attached to the para position of the cresol molecule. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isononyl-p-cresol typically involves the alkylation of p-cresol with isononyl alcohol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:
p-Cresol+Isononyl AlcoholAcid Catalyst2-Isononyl-p-cresol+Water
Industrial Production Methods
In industrial settings, the production of 2-Isononyl-p-cresol is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isononyl-p-cresol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Isononyl-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its antimicrobial properties.
Industry: Used as an antioxidant in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Isononyl-p-cresol involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by disrupting the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
2-Isononyl-p-cresol can be compared with other similar compounds such as:
p-Cresol: The parent compound, which lacks the isononyl group.
o-Cresol and m-Cresol: Isomers of p-cresol with the methyl group in different positions.
2-Isononyl-o-cresol and 2-Isononyl-m-cresol: Compounds with the isononyl group attached to different positions on the cresol molecule.
The uniqueness of 2-Isononyl-p-cresol lies in its specific structural configuration, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Properties
CAS No. |
28983-26-8 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-methyl-2-(7-methyloctyl)phenol |
InChI |
InChI=1S/C16H26O/c1-13(2)8-6-4-5-7-9-15-12-14(3)10-11-16(15)17/h10-13,17H,4-9H2,1-3H3 |
InChI Key |
ODLQBYYWVWMCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CCCCCCC(C)C |
Origin of Product |
United States |
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